molecular formula C15H16N2O3 B7523574 3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid

Cat. No.: B7523574
M. Wt: 272.30 g/mol
InChI Key: DYXOOVGZCNDPTM-UHFFFAOYSA-N
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Description

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid is a complex organic compound that features both an indole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid typically involves the construction of the indole and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the formation of the desired product. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the indole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2-pyrrolidin-1-ylethyl)thio]propanoic acid
  • 3-(2-oxo-2-pyrrolidin-1-ylethoxy)aniline

Uniqueness

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13(17-7-3-4-8-17)9-11-10-5-1-2-6-12(10)16-14(11)15(19)20/h1-2,5-6,16H,3-4,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXOOVGZCNDPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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